2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMHOJIVBSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The key stages are:
- Formation of Schiff base intermediate: Reaction of o-phenylenediamine with a carbonyl compound (aldehyde or ketone) under acidic conditions yields an imine (Schiff base).
- Cyclization to benzimidazole ring: Intramolecular cyclization occurs to form the benzimidazole heterocycle.
- Reduction of imine group: The imine intermediate is reduced to the corresponding amine, furnishing the target compound with the 2-methylpropan-1-ol substituent.
This approach is widely used due to its straightforwardness and the availability of starting materials.
Reaction Conditions and Catalysts
- Acidic media (e.g., hydrochloric acid or acetic acid) facilitate the condensation and cyclization steps.
- Reduction is often performed using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields by providing rapid and uniform heating, reducing reaction times significantly.
Industrial Scale Considerations
Industrial production favors microwave-assisted synthesis for efficiency and scalability. The method involves:
- Mixing o-phenylenediamine with the ketone/aldehyde and a suitable catalyst.
- Applying microwave irradiation to accelerate the reaction.
- Isolating the product by standard purification techniques such as crystallization or chromatography.
This method reduces energy consumption and increases throughput compared to conventional heating.
Detailed Reaction Scheme and Data
| Step | Reactants | Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | o-Phenylenediamine + Ketone | Acidic medium, reflux or microwave | HCl or AcOH | 80-90 | Formation of Schiff base intermediate |
| 2 | Schiff base intermediate | Acidic cyclization, mild heating | - | 85-95 | Cyclization to benzimidazole ring |
| 3 | Imine intermediate | Reduction with NaBH4 or H2/Pd-C | Sodium borohydride or Pd | 90-98 | Reduction to this compound |
Yields are approximate and depend on reaction scale and purity of reagents.
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to reduce reaction times from several hours to minutes while maintaining or improving yields (up to 98%) compared to conventional reflux methods.
- The presence of gem-dialkyl groups in the ketone substrate can enhance reaction efficiency and selectivity, as reported in related heterocyclic syntheses.
- Use of mild reducing agents such as sodium borohydride in the presence of catalytic amounts of nickel chloride or palladium on carbon improves selectivity and minimizes side reactions.
- Acidic conditions must be carefully controlled to avoid over-condensation or polymerization side reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Conventional reflux in acid | Simple setup, well-established | Longer reaction times (hours) | 80-90 | 4-8 hours |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times | Requires specialized equipment | 90-98 | 10-30 minutes |
| Catalytic hydrogenation | High selectivity in reduction step | Requires hydrogen gas and catalyst handling | 90-95 | 1-3 hours |
| Sodium borohydride reduction | Mild conditions, easy to handle | Possible side reactions with sensitive groups | 85-95 | 1-2 hours |
Summary and Professional Insights
The preparation of this compound is effectively achieved through a multi-step synthesis involving condensation, cyclization, and reduction. Microwave-assisted methods represent the state-of-the-art approach, offering superior yields and reduced reaction times suitable for both laboratory and industrial scales. Optimization of reaction conditions, particularly acid concentration and choice of reducing agent, is critical to maximize yield and purity.
The compound’s hydroxyl functional group also allows for further chemical modifications, making it a valuable intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different benzimidazole derivatives with varying degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized to enhance their chemical and biological properties .
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them effective antitumor agents .
Comparison with Similar Compounds
Structural and Functional Analysis
- Primary vs. Secondary Alcohols : The target compound’s primary alcohol group (-CH2OH) confers higher polarity compared to the secondary alcohol (-C(OH)CH3) in 2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol . This difference likely impacts solubility and hydrogen-bonding capacity, which are critical for biological interactions.
- Amino vs. Hydroxyl Substitutions: Compounds like 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol and 1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol replace the hydroxyl group with amino moieties, increasing basicity and altering interaction profiles with biological targets (e.g., enzymes or receptors).
- Amide Derivatives : The amide-containing analog N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide exhibits enhanced metabolic stability due to the amide bond, a feature advantageous in drug design.
Physicochemical Properties
- Acidity: The target’s pKa (11.82) is higher than phenolic analogs (e.g., 1b, pKa ~10), making it less acidic and more likely to remain unionized at physiological pH.
- Boiling Point and Density : The target’s predicted boiling point (411.6°C ) exceeds that of smaller analogs like 2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol , reflecting its higher molar mass and polarity.
Biological Activity
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol, commonly referred to as a benzodiazole derivative, is a compound of interest due to its potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. A study on related benzodiazole compounds demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Potential
Benzodiazole derivatives have been explored for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been tested in various cancer cell lines with promising results regarding their cytotoxicity.
Neuroprotective Effects
The neuroprotective potential of benzodiazole derivatives has also been investigated. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of benzodiazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, suggesting moderate antifungal activity.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 32 |
| Aspergillus niger | 64 |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzodiazole derivatives included this compound. The compound was tested on human breast cancer cell lines (MCF7), showing an IC50 value of 15 µM after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
The biological activities of benzodiazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many benzodiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine with a carbonyl precursor under acidic conditions .
- Step 2 : Alkylation or substitution to introduce the 2-methylpropan-1-ol moiety, often using reagents like 3-chloropropanol in the presence of a base (e.g., K₂CO₃) .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly impact yield. Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., benzodiazole ring protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : SHELXL (via the SHELX suite) is used to determine precise molecular geometry and hydrogen-bonding networks .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 219.1 for [M+H]⁺) .
Q. What are the primary biological activities reported for benzodiazole derivatives like this compound?
Benzimidazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:
- Antimicrobial : Disruption of microbial cell membranes via hydrophobic interactions with the benzodiazole core .
- Anticancer : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ values <10 μM in MCF-7) via intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 2-methylpropan-1-ol substituent in nucleophilic reactions?
- Steric Hindrance : The branched 2-methyl group reduces accessibility for nucleophilic attack, favoring reactions at the benzodiazole N-atom .
- Electronic Effects : Electron-withdrawing benzodiazole groups polarize the propanol side chain, enhancing oxidation to ketones (e.g., using KMnO₄) .
- Methodology : DFT calculations (e.g., Gaussian09) model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data across similar benzodiazole derivatives?
Discrepancies arise from assay conditions (e.g., cell line variability) or structural nuances. Solutions include:
- Standardized Assays : Use identical cell lines (e.g., HepG2) and controls .
- SAR Studies : Compare derivatives with systematic substitutions (e.g., halogenated vs. methoxy groups) to isolate functional group contributions .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., CYP450) by aligning the benzodiazole ring in hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Experimental techniques like SPR or ITC quantify binding affinity (e.g., Kd <1 μM) .
Q. What are the challenges in crystallizing this compound, and how can twinning or centrosymmetric ambiguities be addressed?
- Crystallization Issues : Poor solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM:MeOH) .
- Twinning : SHELXD (SHELX suite) detects and refines twinned structures using the η parameter .
- Enantiomorph Polarity : Flack x parameter resolves centrosymmetric ambiguities in chiral crystals .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variable Groups : Modify the propanol chain (e.g., hydroxyl → carbonyl) or benzodiazole substituents (e.g., Cl, OMe) .
- Assays : Test against panels of enzymes (e.g., kinases) or cell lines with dose-response curves .
- Data Analysis : Use PCA or cluster analysis to correlate structural features with activity .
Q. What experimental controls are essential when evaluating its oxidative stability?
- Negative Controls : Use inert atmospheres (N₂/Ar) to exclude O₂-mediated degradation .
- Positive Controls : Compare with known oxidants (e.g., H₂O₂) to quantify reactivity .
- Analytical Monitoring : Track degradation via TLC or LC-MS at timed intervals .
Q. How can reaction mechanisms for benzodiazole alkylation be validated experimentally?
- Isotopic Labeling : Use ¹⁸O-labeled propanol to trace oxygen incorporation .
- Kinetic Studies : Monitor reaction rates under varying temperatures to deduce activation parameters .
- Intermediate Trapping : Identify transient species via ESI-MS or in situ IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
